1-([1,1'-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine
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Overview
Description
1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the biphenyl group and the chloro substituent enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications.
Preparation Methods
The synthesis of 1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves several steps, including the formation of the pyrazolo[3,4-d]pyrimidine core and the introduction of the biphenyl and chloro groups. One common synthetic route involves the reaction of 4-chloropyrazole with 4-bromobiphenyl under specific conditions to form the desired compound. The reaction typically requires the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the chloro group to a corresponding amine.
Substitution: The chloro group in the compound can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong oxidizing or reducing agents for redox reactions, and bases like potassium carbonate for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a small-molecule inhibitor in cancer immunotherapy, particularly targeting the PD-1/PD-L1 immune checkpoint pathway. Its biphenyl group enhances its binding affinity and selectivity towards the target proteins.
Biological Research: It is used in the study of enzyme inhibition and protein-protein interactions, providing insights into the molecular mechanisms of various biological processes.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as the PD-1/PD-L1 pathway in cancer cells. By binding to these proteins, the compound inhibits their interaction, thereby preventing the immune evasion of cancer cells and promoting their destruction by the immune system . The biphenyl group enhances the compound’s binding affinity, while the pyrazolo[3,4-d]pyrimidine core provides the necessary structural framework for effective inhibition.
Comparison with Similar Compounds
1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine can be compared with other similar compounds, such as:
1-([1,1’-Biphenyl]-4-yl)-4-methyl-1H-pyrazolo[3,4-d]pyrimidine: This compound has a methyl group instead of a chloro group, which may affect its chemical reactivity and biological activity.
1-([1,1’-Biphenyl]-4-yl)-4-aminopyrazolo[3,4-d]pyrimidine: The presence of an amino group can enhance the compound’s solubility and interaction with biological targets.
4-Chloropyrazolo[3,4-d]pyrimidine: Lacks the biphenyl group, which may reduce its binding affinity and selectivity towards specific targets.
The uniqueness of 1-([1,1’-Biphenyl]-4-yl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine lies in its combination of the biphenyl and chloro groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H11ClN4 |
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Molecular Weight |
306.7 g/mol |
IUPAC Name |
4-chloro-1-(4-phenylphenyl)pyrazolo[3,4-d]pyrimidine |
InChI |
InChI=1S/C17H11ClN4/c18-16-15-10-21-22(17(15)20-11-19-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-11H |
InChI Key |
QWMLKIXFLVGQLR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=NC=N4)Cl |
Origin of Product |
United States |
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